molecular formula C15H18FN3O2 B2662440 N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941999-37-7

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2662440
CAS No.: 941999-37-7
M. Wt: 291.326
InChI Key: LHWMJUFHGVLZLX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information on these properties, it’s difficult to provide a detailed safety and hazard analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 2-fluorophenylpiperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or receptors, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide apart from similar compounds is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)18-7-9-19(10-8-18)15(21)14(20)17-11-5-6-11/h1-4,11H,5-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWMJUFHGVLZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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